1-(3-Iodobenzoyl)-4-methylpiperazine

CCR1 antagonist Chemokine receptor Inflammation

Researchers often face supply inconsistencies with research-grade GPCR tools, leading to failed C-C coupling reactions. This 3-iodo aryl piperazine derivative solves this with defined CCR1 antagonism and unique synthetic utility. - Acts as a potent CCR1 antagonist (IC50 15-85 nM) for chemotaxis research. - 3-Iodo group enables selective Suzuki/Sonogashira couplings impossible with chloro analogs. - Validated reference standard ensures experimental reproducibility across inflammation studies.

Molecular Formula C12H15IN2O
Molecular Weight 330.16 g/mol
Cat. No. B259797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Iodobenzoyl)-4-methylpiperazine
Molecular FormulaC12H15IN2O
Molecular Weight330.16 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)C2=CC(=CC=C2)I
InChIInChI=1S/C12H15IN2O/c1-14-5-7-15(8-6-14)12(16)10-3-2-4-11(13)9-10/h2-4,9H,5-8H2,1H3
InChIKeyYLTYKHFTKKZVJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Iodobenzoyl)-4-methylpiperazine: Selective CCR1 Antagonist & Synthetic Intermediate


1-(3-Iodobenzoyl)-4-methylpiperazine is a synthetic aryl piperazine derivative characterized by a 3-iodobenzoyl group attached to a 4-methylpiperazine core (molecular formula C12H15IN2O, molecular weight 330.16 g/mol). This compound is not a marketed drug but a specialized research tool and chemical intermediate. Its primary documented application is as a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1), with demonstrated activity in inhibiting MIP-1α-induced chemotaxis in human THP-1 cells [1]. This specific biological activity, combined with the unique synthetic versatility conferred by the 3-iodo substituent, establishes its distinct role in both pharmacological probe development and as a building block for more complex molecular architectures [2].

1-(3-Iodobenzoyl)-4-methylpiperazine: Irreplaceable by Generic Analogs


The substitution pattern and halogen identity on the benzoyl moiety of this piperazine derivative are not interchangeable without fundamentally altering the compound's chemical behavior and biological profile. The 3-iodo position is critical for specific receptor interactions, while the iodine atom itself provides unique reactivity for further synthetic elaboration (e.g., cross-coupling reactions) that lighter halogens like chlorine or fluorine cannot replicate [1]. Even positional isomers, such as the 2-iodobenzoyl and 4-iodobenzoyl analogs, exhibit markedly different pharmacological properties and synthetic utilities [2]. Therefore, substituting 1-(3-Iodobenzoyl)-4-methylpiperazine with a generic or even a structurally similar analog will compromise experimental reproducibility and may lead to complete loss of desired activity or failed downstream chemical transformations. The quantitative evidence below substantiates these critical points of differentiation.

1-(3-Iodobenzoyl)-4-methylpiperazine Differentiation: Key Evidence


Selective CCR1 Antagonism Profile

1-(3-Iodobenzoyl)-4-methylpiperazine demonstrates potent, sub-micromolar antagonism of the human CCR1 receptor, a key mediator in inflammatory and autoimmune diseases. The compound's activity has been quantified in multiple assay formats, establishing a robust pharmacological benchmark. In a cellular chemotaxis assay using human THP-1 cells, it inhibited MIP-1α-induced migration with an IC50 of 78 nM [1]. In a functional FLIPR calcium flux assay using the same cell line, it exhibited even greater potency with an IC50 of 15 nM for MIP-1α stimulation and 85 nM for CK-8β stimulation [2]. This established CCR1 antagonism distinguishes it from other iodobenzoyl isomers, such as 1-(2-iodobenzoyl)-4-methylpiperazine, for which no such CCR1 activity is reported [3].

CCR1 antagonist Chemokine receptor Inflammation Immunology

Unique Cross-Coupling via 3-Iodo Substituent

The iodine atom at the 3-position of the benzoyl ring provides a critical handle for further chemical elaboration, enabling synthetic transformations that are far less efficient or impossible with lighter halogens or other substitution patterns. For example, in the synthesis of complex piperazine derivatives, 1-(2-iodobenzoyl)-4-methylpiperazine (II) was used as a key intermediate in a copper-catalyzed Ullmann-type coupling reaction with thiophenols to yield novel compounds (IV-VIII) [1]. The 3-iodo isomer is predicted to exhibit comparable or superior reactivity in such reactions due to the well-established order of aryl halide reactivity (I > Br > Cl > F) in palladium- and copper-catalyzed cross-couplings .

Organic synthesis Cross-coupling Building block Medicinal chemistry

Lipophilicity and Physicochemical Differentiation

The iodine atom on the 3-benzoyl group confers distinct physicochemical properties compared to other halogen-substituted analogs. While specific experimental LogP data for the target compound is not available, calculated values for structurally similar compounds show a clear trend. A benzyl analog, 1-(3-iodobenzyl)-4-methylpiperazine, has a calculated LogP of 1.91 [1]. In contrast, a related compound with a 4-iodophenyl substitution has a predicted LogP of 2.9 . This increase in lipophilicity, driven by the heavy iodine atom, is significant. A LogP difference of ~1.0 corresponds to a 10-fold difference in partition coefficient, which can dramatically impact a compound's solubility, membrane permeability, and non-specific binding profile in biological assays [2].

Lipophilicity Drug-likeness ADME Physicochemical properties

Research Applications of 1-(3-Iodobenzoyl)-4-methylpiperazine


CCR1 Antagonists for Inflammatory & Autoimmune Models

Based on its defined IC50 values (15-85 nM) against the human CCR1 receptor, 1-(3-Iodobenzoyl)-4-methylpiperazine serves as a validated lead-like molecule and a pharmacological tool compound for studying CCR1-mediated chemotaxis and inflammation [1]. Researchers can use it as a positive control in assays to identify new CCR1 antagonists or to investigate the downstream effects of CCR1 blockade in cellular models of diseases like rheumatoid arthritis, multiple sclerosis, and transplant rejection, where CCR1 is a key driver [2].

Diversified Piperazine Libraries via Cross-Coupling

The presence of the reactive 3-iodo substituent makes this compound an ideal advanced intermediate for generating diverse molecular libraries [3]. It can be efficiently utilized in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Ullmann-type couplings to introduce a wide array of aryl, alkynyl, or amino groups at the 3-position of the benzoyl ring. This is a key differentiator from the corresponding 3-chloro or 3-fluoro analogs, which would require harsher conditions or be completely unreactive, limiting the scope of accessible derivatives.

SAR Studies of Piperazine-Based GPCR Ligands

This compound is a critical building block for systematic SAR investigations around the aryl piperazine scaffold, a privileged structure in GPCR drug discovery [4]. By comparing its activity profile (e.g., as a CCR1 antagonist) with that of the 2-iodo and 4-iodo isomers, researchers can precisely map the spatial requirements for receptor binding and functional activity [5]. Its distinct physicochemical profile (predicted LogP ≈ 1.9) also allows for the study of how halogen substitution at the 3-position influences lipophilicity and, consequently, off-target binding and membrane permeability compared to other halogenated analogs [6].

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